![molecular formula C15H11ClF4N2 B2591338 N-[(E)-3-(2,4-Difluorphenyl)iminoprop-1-enyl]-2,4-difluoroanilin;Hydrochlorid CAS No. 1274948-02-5](/img/structure/B2591338.png)
N-[(E)-3-(2,4-Difluorphenyl)iminoprop-1-enyl]-2,4-difluoroanilin;Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride is a synthetic organic compound characterized by the presence of multiple fluorine atoms and an imine group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it valuable in the development of fluorinated organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers with unique properties due to the presence of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride typically involves the following steps:
Formation of the Imine Intermediate: The reaction begins with the condensation of 2,4-difluoroaniline with 2,4-difluorobenzaldehyde under acidic conditions to form the imine intermediate.
Hydrochloride Formation: The imine intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, potentially forming oxime derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: Corresponding amine.
Oxidation: Oxime derivatives.
Wirkmechanismus
The mechanism of action of N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride involves its interaction with molecular targets through its imine group and fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-3-(2,6-Difluorophenyl)iminoprop-1-enyl]-2,6-difluoroaniline;hydrochloride
- N-[(E)-3-(3,5-Difluorophenyl)iminoprop-1-enyl]-3,5-difluoroaniline;hydrochloride
Uniqueness
N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride is unique due to its specific substitution pattern of fluorine atoms, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different fluorine substitution patterns.
Eigenschaften
IUPAC Name |
N-[(E)-3-(2,4-difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h1-9,20H;1H/b6-1+,21-7?; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERNZQYCIILMBY-OQAFFUSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=CC=NC2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C/C=NC2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2591256.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)
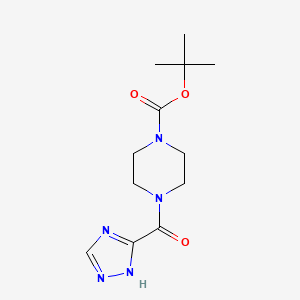
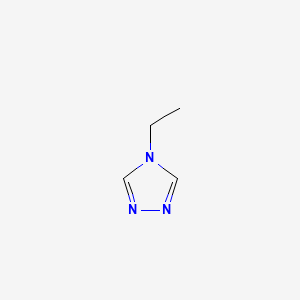

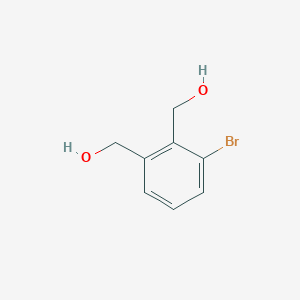
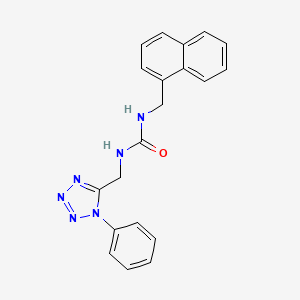
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)
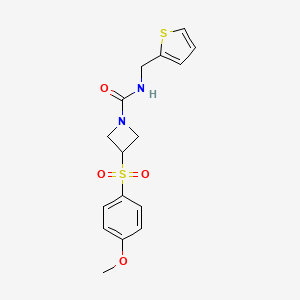

![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)
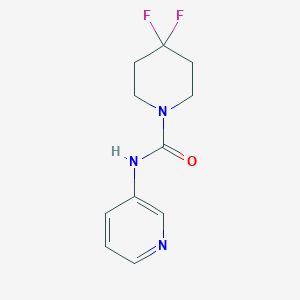
![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)
